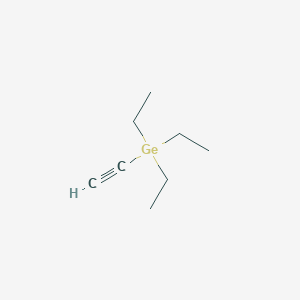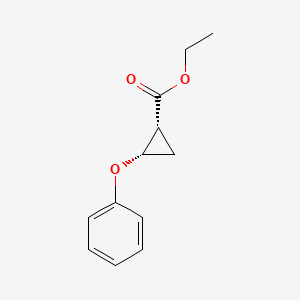
ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its cyclopropane ring, which is substituted with a phenoxy group and an ethyl ester group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. This method ensures high stereoselectivity and yields the desired chiral product .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. For example, the use of Sphingomonas aquatilis as a whole-cell biocatalyst has been reported to produce (1R,2S)-N-Boc-vinyl-ACCA ethyl ester with high enantiomeric excess . This method is efficient and scalable, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (1S,2S)-2-phenoxycyclopropane-1-carboxylate: This diastereomer has different stereochemistry and may exhibit different biological activity.
Ethyl (1R,2R)-2-phenoxycyclopropane-1-carboxylate: Another diastereomer with distinct properties.
Ethyl (1S,2R)-2-phenoxycyclopropane-1-carboxylate: This enantiomer has the opposite configuration at one of the chiral centers
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
2120-91-4 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl (1R,2S)-2-phenoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)10-8-11(10)15-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 |
Clé InChI |
BASDBLJCLDUECB-MNOVXSKESA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@@H]1OC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1CC1OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



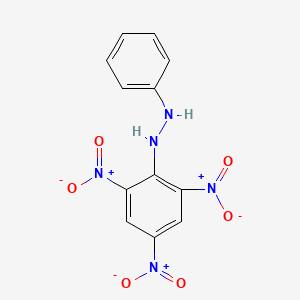
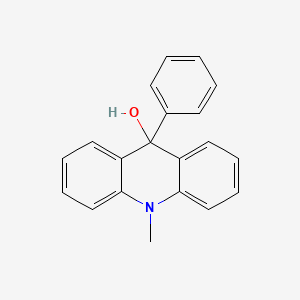

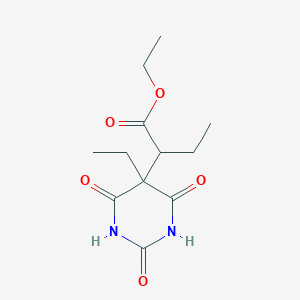
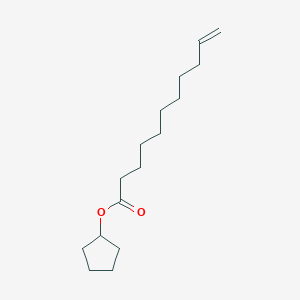
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
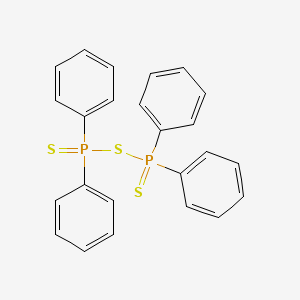
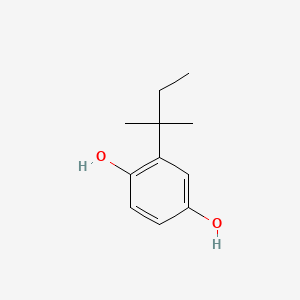
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
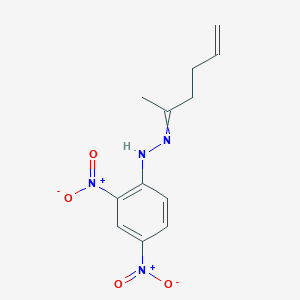
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
